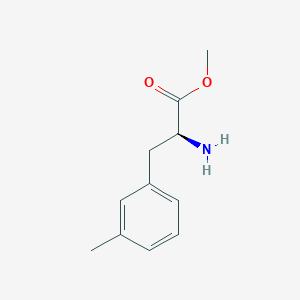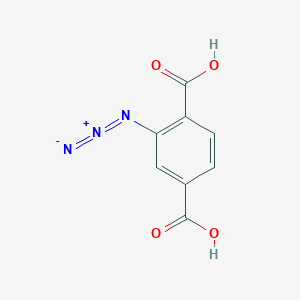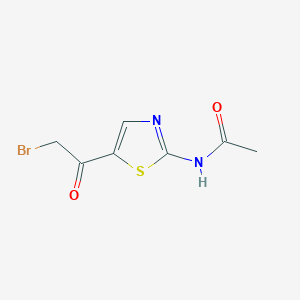![molecular formula C20H21NOS B11763412 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763412.png)
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is an organic compound that features a piperidine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves a multi-step process. One common method starts with the reaction of piperidine with 4-(bromomethyl)benzaldehyde to form 4-(Piperidin-1-ylmethyl)benzaldehyde . This intermediate is then subjected to further reactions to introduce the benzoyl and thiobenzaldehyde groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzoic acid.
Reduction: 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can form strong interactions with biological molecules, while the benzoyl and thiobenzaldehyde groups can participate in various chemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Piperidin-1-ylmethyl)benzaldehyde: Lacks the thiobenzaldehyde moiety.
Piperidine derivatives: A broad class of compounds with diverse pharmacological activities.
Uniqueness
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the combination of its piperidine ring, benzoyl group, and thiobenzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler piperidine derivatives .
Properties
Molecular Formula |
C20H21NOS |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
4-[4-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C20H21NOS/c22-20(19-10-6-17(15-23)7-11-19)18-8-4-16(5-9-18)14-21-12-2-1-3-13-21/h4-11,15H,1-3,12-14H2 |
InChI Key |
ULSYKQMKLQFDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763333.png)
![[2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol](/img/structure/B11763336.png)

![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B11763365.png)



![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)

![[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
